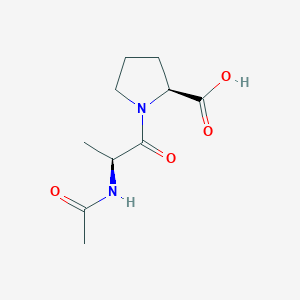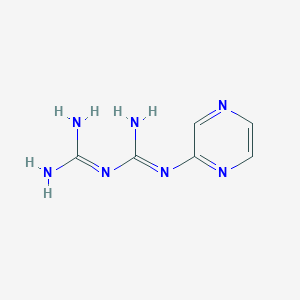
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine is a compound that belongs to the class of guanidines It is characterized by the presence of a pyrazine ring attached to a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine typically involves the reaction of pyrazine derivatives with guanidine compounds. One common method involves the condensation of pyrazine-2-carboxylic acid with guanidine hydrochloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted pyrazine derivatives.
Applications De Recherche Scientifique
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as glycogen phosphorylase, which plays a role in glycogen metabolism. This inhibition can lead to reduced glucose production and has potential applications in diabetes management. Additionally, the compound can induce autophagy in cancer cells, leading to cell death and making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Metformin: Another guanidine derivative used primarily as an antidiabetic agent.
Phenformin: A biguanide compound with similar antidiabetic properties but with higher toxicity.
Buformin: Another biguanide with applications in diabetes treatment.
Uniqueness: 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Unlike other guanidine derivatives, this compound has shown potential in both antimicrobial and anticancer research, making it a versatile molecule for various scientific applications.
Propriétés
Numéro CAS |
51531-75-0 |
|---|---|
Formule moléculaire |
C6H9N7 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-pyrazin-2-ylguanidine |
InChI |
InChI=1S/C6H9N7/c7-5(8)13-6(9)12-4-3-10-1-2-11-4/h1-3H,(H6,7,8,9,11,12,13) |
Clé InChI |
XTMOGLAHOFMQNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)N=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
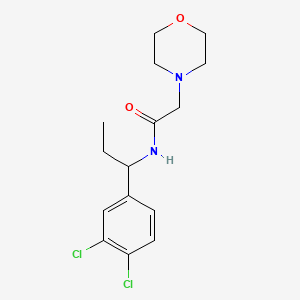


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

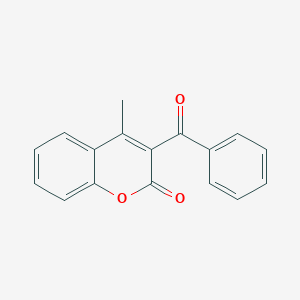
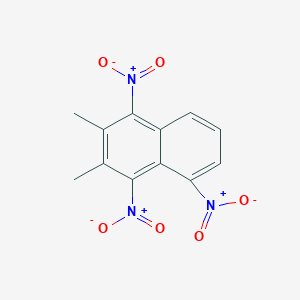

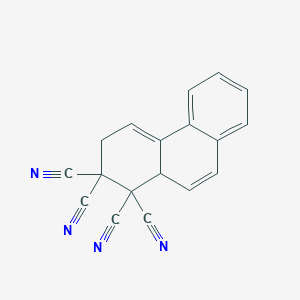

![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
